tert-butyl N-(2-carbamimidamidoethyl)carbamate
Overview
Description
tert-Butyl N-(2-carbamimidamidoethyl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound is particularly significant in the field of peptide synthesis and other organic transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-carbamimidamidoethyl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate amine. One common method is the reaction of tert-butyl carbamate with 2-aminoethylcarbamate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems is common in industrial settings to optimize the production process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(2-carbamimidamidoethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted carbamates and ureas.
Scientific Research Applications
Chemistry: In organic chemistry, tert-butyl N-(2-carbamimidamidoethyl)carbamate is used as a protecting group for amines. It is particularly useful in peptide synthesis, where it protects the amine group during the coupling of amino acids .
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. It serves as an intermediate in the synthesis of various drugs and bioactive compounds .
Medicine: In medicinal chemistry, this compound is used in the development of new therapeutic agents. It is involved in the synthesis of drugs that target specific enzymes and receptors in the body .
Industry: The compound is used in the production of polymers and other materials. It is also used in the formulation of coatings, adhesives, and sealants .
Mechanism of Action
The mechanism of action of tert-butyl N-(2-carbamimidamidoethyl)carbamate involves its ability to protect amine groups during chemical reactions. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. The carbamate group can be easily removed under acidic or basic conditions, allowing for the selective deprotection of the amine group .
Comparison with Similar Compounds
- tert-Butyl N-(2-aminoethyl)carbamate
- tert-Butyl N-(2-mercaptoethyl)carbamate
- tert-Butyl N-(2-hydroxyethyl)carbamate
Comparison: tert-Butyl N-(2-carbamimidamidoethyl)carbamate is unique due to its specific structure, which provides both steric protection and ease of removal. Compared to other similar compounds, it offers a balance of stability and reactivity, making it highly useful in various synthetic applications .
Properties
IUPAC Name |
tert-butyl N-[2-(diaminomethylideneamino)ethyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N4O2/c1-8(2,3)14-7(13)12-5-4-11-6(9)10/h4-5H2,1-3H3,(H,12,13)(H4,9,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPJRCLWNTDYOAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN=C(N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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